molecular formula C15H15NO2 B1431233 Methyl 3,6-dimethyl-4-phenylpicolinate CAS No. 64035-19-4

Methyl 3,6-dimethyl-4-phenylpicolinate

Cat. No.: B1431233
CAS No.: 64035-19-4
M. Wt: 241.28 g/mol
InChI Key: VSHNTNOHYAANAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3,6-dimethyl-4-phenylpicolinate typically involves the esterification of 3,6-dimethyl-4-phenylpyridine-2-carboxylic acid. This reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3,6-dimethyl-4-phenylpicolinate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethyl-4-phenylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context . For example, in antitumor research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Methyl 3,6-dimethyl-4-phenylpicolinate can be compared with other picolinic acid derivatives, such as:

    Methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate: Similar in structure but with different functional groups.

    3,6-Dimethyl-4-phenylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.

    Methyl 3,6-dimethyl-4-phenylpyridine-2-carboxamide: An amide derivative with different chemical properties.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)11(2)14(16-10)15(17)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNTNOHYAANAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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